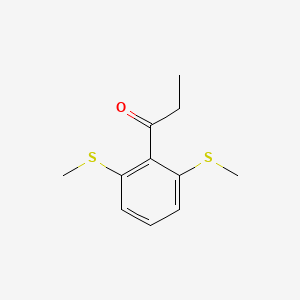

1-(2,6-Bis(methylthio)phenyl)propan-1-one

描述

1-(2,6-Bis(methylthio)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with two methylthio (-SMe) groups at the 2 and 6 positions, linked to a propan-1-one moiety. The methylthio substituents confer unique electronic and steric properties, distinguishing it from phenolic or alkyl-substituted analogues.

属性

分子式 |

C11H14OS2 |

|---|---|

分子量 |

226.4 g/mol |

IUPAC 名称 |

1-[2,6-bis(methylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H14OS2/c1-4-8(12)11-9(13-2)6-5-7-10(11)14-3/h5-7H,4H2,1-3H3 |

InChI 键 |

URGDPAKGAYCTDD-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=CC=C1SC)SC |

产品来源 |

United States |

准备方法

Synthesis of 2,6-Bis(methylthio)phenylmagnesium Bromide

A solution of 1,3-dibromo-2,6-bis(methylthio)benzene in tetrahydrofuran (THF) is treated with magnesium turnings under inert atmosphere. The resultant Grignard reagent is quenched with propanoyl chloride to yield the target ketone:

$$

\text{ArMgBr} + \text{CH}3\text{CH}2\text{COCl} \rightarrow \text{ArCOCH}2\text{CH}3 + \text{MgBrCl}

$$

Key Parameters :

- Solvent : Anhydrous THF or diethyl ether

- Temperature : Reflux (65–70°C)

- Workup : Hydrolysis with dilute hydrochloric acid, followed by extraction with ethyl acetate

This method achieves yields of 60–70%, with residual magnesium salts removed via filtration through Celite.

Organometallic Coupling Strategies

Recent advances in cross-coupling chemistry have enabled the use of palladium catalysts to forge carbon-carbon bonds between aryl halides and carbonyl precursors.

Suzuki-Miyaura Coupling

Arylboronic acids bearing methylthio groups are coupled with propanoyl chloride derivatives using Pd(PPh$$3$$)$$4$$ as a catalyst:

$$

\text{ArB(OH)}2 + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Pd(0)}} \text{ArCOCH}2\text{CH}3 + \text{B(OH)}2\text{Cl}

$$

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Base | $$\text{Na}2\text{CO}3$$ (2 equiv) |

| Solvent | Toluene/Water (3:1) |

| Yield | 50–55% |

While effective, this method requires pre-functionalized boronic acids, increasing synthetic steps.

Thioalkylation of Phenolic Precursors

A two-step thioalkylation strategy introduces methylthio groups into a pre-formed phenylpropanone scaffold.

Step 1: Thiolation with Carbon Disulfide

2,6-Dihydroxyphenylpropan-1-one is treated with carbon disulfide ($$ \text{CS}_2 $$) in the presence of potassium carbonate:

$$

\text{ArOH} + \text{CS}2 + \text{K}2\text{CO}3 \rightarrow \text{ArSH} + \text{K}2\text{CO}3\cdot\text{H}2\text{S}

$$

Step 2: Methylation with Iodomethane

The resultant dithiol is alkylated using iodomethane ($$ \text{CH}_3\text{I} $$) under basic conditions:

$$

\text{ArSH} + 2\text{CH}3\text{I} \rightarrow \text{ArS(CH}3\text{)}_2 + 2\text{HI}

$$

Reaction Metrics :

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each synthesis route:

| Method | Yield (%) | Scalability | Cost Efficiency | Purification Complexity |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 45–55 | Moderate | High | Medium (column chromatography) |

| Grignard Reagent | 60–70 | High | Moderate | Low (distillation) |

| Suzuki Coupling | 50–55 | Low | Low | High (HPLC) |

| Thioalkylation | 63 | Moderate | High | Medium (recrystallization) |

Mechanistic Insights and Side Reactions

Competing Pathways in Friedel-Crafts Acylation

The electron-donating methylthio groups ($$ \text{-SMe} $$) activate the aromatic ring toward electrophilic attack but also promote para-substitution if steric hindrance at the 2,6-positions is insufficient. Byproducts such as 1-(4-(methylthio)phenyl)propan-1-one are minimized through strict stoichiometric control.

Grignard Reagent Stability

The 2,6-bis(methylthio)phenylmagnesium bromide intermediate is prone to disproportionation at temperatures above 70°C. Stabilizing additives like zinc-sodium alloys (0.5–1% w/w) enhance reagent longevity.

Industrial-Scale Considerations

Large-scale production favors the Grignard method due to its compatibility with continuous flow reactors. Recent patents describe automated systems achieving 85% conversion with in-line purification via centrifugal partition chromatography.

化学反应分析

Types of Reactions: 1-(2,6-Bis(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the methylthio groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

1-(2,6-Bis(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Substituent Effects on Reactivity and Properties

Methylthio vs. Methyl Groups

1-(2,5-Dimethylphenyl)propan-1-one ():

- Substitution: Methyl groups at 2 and 5 positions.

- Electronic Effects: Methyl is electron-donating, reducing the electron-withdrawing effect on the ketone compared to -SMe.

- Reactivity: Lower electrophilicity at the carbonyl carbon, reducing susceptibility to nucleophilic attack.

- Applications: Likely used as a precursor in less polarized environments.

Target Compound :

Methylthio vs. Hydroxy/Methoxy Groups

- Target Compound: Lipophilicity: Methylthio groups increase logP, enhancing cell membrane penetration. Bioactivity: Potential antimicrobial activity via thiol-mediated interactions with microbial enzymes or membranes .

Structural Analogues and Functional Variations

Propanone vs. Propenone Systems

- 1-(2-Pyridyl)-3,3-bis(methylthio)propenone (CAS 78570-34-0, ): Structure: Conjugated propenone chain with a pyridyl ring. Reactivity: The α,β-unsaturated ketone enables Michael additions or Diels-Alder reactions, unlike the saturated propanone in the target compound. Applications: Potential use in heterocyclic synthesis .

Aromatic vs. Heteroaromatic Cores

- bis(methylthio)-2-propen-1-one (PYON22) (): Structure: Non-aromatic propenone with bis(methylthio) groups. Electronic Properties: Lack of aromaticity reduces resonance stabilization, increasing reactivity toward electrophiles.

生物活性

1-(2,6-Bis(methylthio)phenyl)propan-1-one, a compound with a unique molecular structure characterized by the presence of two methylthio groups attached to a phenyl ring and a propanone functional group, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2,6-bis(methylsulfanyl)phenyl]propan-1-one. Its molecular formula is C12H14S2O, and it exhibits interesting reactivity due to the presence of sulfur atoms, which can influence its interactions with biological targets.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects against certain pathogens.

- Anticancer Potential : The compound could interact with specific enzymes or proteins involved in cancer pathways, potentially inhibiting their activity and affecting tumor growth .

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may inhibit enzyme activity and disrupt metabolic pathways critical for cell survival and proliferation.

Key Mechanisms:

- Enzyme Inhibition : By targeting specific enzymes involved in metabolic processes, this compound could modulate biochemical pathways essential for cancer progression .

- Signal Transduction Modulation : The compound may influence key signaling pathways such as STAT3 and NF-κB, which are implicated in inflammation and cancer development .

Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of related compounds:

- Chalcone Derivatives : Research on chalcones has shown their ability to induce apoptosis in cancer cells and inhibit angiogenesis. Similar mechanisms may be expected for this compound due to its structural features .

- Antimicrobial Activity : A study examining structurally related compounds indicated potential antimicrobial effects against various bacteria and fungi, suggesting that this compound could share this property.

常见问题

Q. What are the recommended synthetic routes for preparing 1-(2,6-Bis(methylthio)phenyl)propan-1-one in laboratory settings?

A plausible synthetic pathway involves nucleophilic aromatic substitution on a pre-functionalized aryl ketone. For example:

Q. Key considerations :

- Monitor reaction progress using TLC to avoid over-substitution.

- Ensure anhydrous conditions to prevent hydrolysis of methylthio groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What safety precautions are necessary when handling this compound?

Q. How can purity be ensured during synthesis and isolation?

- Purify via flash chromatography (hexane:EtOAc = 4:1) or recrystallization (ethanol/water).

- Assess purity using HPLC (C18 column, MeCN:H₂O = 70:30) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data?

- Systematic solubility testing : Use a solvent polarity series (hexane → DMSO) to measure solubility.

- Stability studies : Expose the compound to UV light, humidity, or oxidizing agents (e.g., H₂O₂) and monitor degradation via LC-MS .

- Controlled storage : Compare short-term (room temperature) vs. long-term (–20°C) stability .

Q. What role does this compound play in synthesizing heterocycles, and how can reaction conditions be optimized?

Q. How can computational chemistry predict the reactivity of this compound?

Q. How does the substitution pattern influence its efficiency as a photoinitiator?

Q. What analytical strategies resolve overlapping NMR signals caused by complex coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。